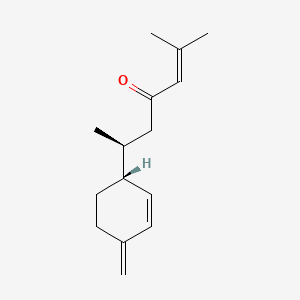
((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-((3-(Antraquinon-1-iloxi)propil)amino)etil)amina-N,N’)dicloroplatino(II): es un compuesto a base de platino con la fórmula molecular C19H20Cl2N2O3Pt y un peso molecular de 590.3637 g/mol
Métodos De Preparación
La síntesis de ((2-((3-(Antraquinon-1-iloxi)propil)amino)etil)amina-N,N’)dicloroplatino(II) típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con antraquinona, un derivado de propilamina y un precursor de platino.
Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de solventes como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).
Producción industrial: Los métodos de producción industrial pueden involucrar reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo facilitadas por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los ligandos alrededor del centro de platino son reemplazados por otros ligandos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Solventes: DMF, DMSO.
Productos principales
- Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Química
- El compuesto se utiliza como catalizador en diversas reacciones orgánicas, incluidas las reacciones de hidrogenación y oxidación.
Biología
- En la investigación biológica, el compuesto se estudia por su potencial como agente anticancerígeno debido a su capacidad para interactuar con el ADN e inhibir la proliferación celular.
Medicina
- El compuesto se está investigando para su posible uso en quimioterapia, particularmente por su capacidad para atacar y destruir células cancerosas.
Industria
- En aplicaciones industriales, el compuesto se utiliza en la producción de tintes y pigmentos debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo por el cual ((2-((3-(Antraquinon-1-iloxi)propil)amino)etil)amina-N,N’)dicloroplatino(II) ejerce sus efectos involucra los siguientes pasos:
Objetivos moleculares: El compuesto se dirige principalmente al ADN, formando enlaces cruzados que inhiben la replicación y transcripción del ADN.
Vías involucradas: La formación de enlaces cruzados de ADN desencadena una serie de respuestas celulares, incluida la activación de vías de reparación del ADN y la apoptosis (muerte celular programada).
Comparación Con Compuestos Similares
Compuestos similares
Cisplatino: Otro fármaco anticancerígeno a base de platino, conocido por su efectividad en el tratamiento de varios tipos de cáncer.
Carboplatino: Un derivado del cisplatino con un mecanismo de acción similar pero con menos efectos secundarios.
Oxaliplatino: Un compuesto a base de platino utilizado en el tratamiento del cáncer colorrectal.
Singularidad
- ((2-((3-(Antraquinon-1-iloxi)propil)amino)etil)amina-N,N’)dicloroplatino(II) es único debido a su porción de antraquinona, que puede mejorar su capacidad de intercalarse en el ADN y aumentar su actividad anticancerígena en comparación con otros compuestos a base de platino.
Propiedades
Número CAS |
131012-15-2 |
|---|---|
Fórmula molecular |
C19H20Cl2N2O3Pt |
Peso molecular |
590.4 g/mol |
Nombre IUPAC |
1-[3-(2-aminoethylamino)propoxy]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C19H20N2O3.2ClH.Pt/c20-9-11-21-10-4-12-24-16-8-3-7-15-17(16)19(23)14-6-2-1-5-13(14)18(15)22;;;/h1-3,5-8,21H,4,9-12,20H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
DVDGKQUJUOEGLY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCNCCN.[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



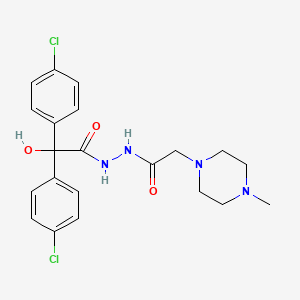
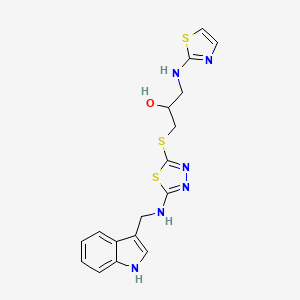

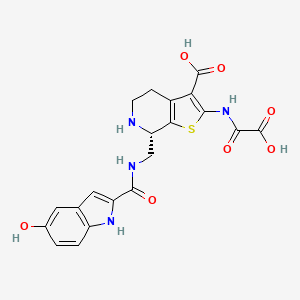
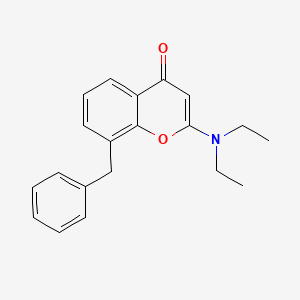
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
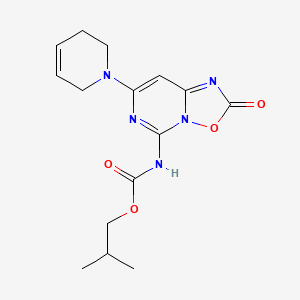
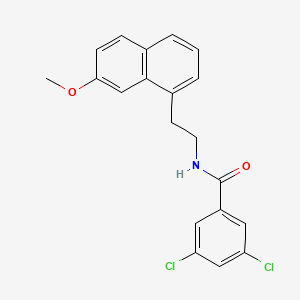
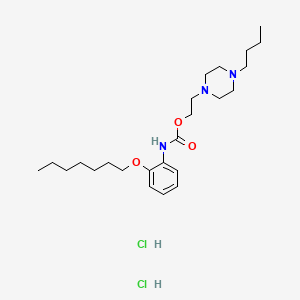

![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
